Crystallographic Structure and Conformational Analysis of (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol: A Technical Guide
Executive Summary (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol (CAS No. 353257-83-7) is a highly functionalized heterocyclic building block of significant interest in modern medicinal chemistry[1]. Featuring an el...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol (CAS No. 353257-83-7) is a highly functionalized heterocyclic building block of significant interest in modern medicinal chemistry[1]. Featuring an electron-deficient 3-chloroquinoxaline core coupled to a saturated piperidine ring bearing a hydroxymethyl hydrogen-bond donor, this scaffold is frequently utilized in the design of kinase inhibitors, particularly targeting the phosphoinositide 3-kinase (PI3K) pathway[2]. Understanding the precise 3D crystallographic structure of this molecule is paramount for structure-based drug design (SBDD). The spatial orientation of the hydroxymethyl group dictates solvent-channel interactions, while the quinoxaline core acts as a critical ATP-competitive hinge binder[3].
Molecular Architecture & Conformational Dynamics
The structural integrity of (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol relies on the stereoelectronic interplay between its three distinct domains:
The Quinoxaline Core: This fused bicyclic system is strictly planar. The nitrogen atoms at positions 1 and 4 act as potent hydrogen bond acceptors. The chlorine atom at the C3 position introduces an anisotropic electron density distribution, creating a hydrophobic vector that often occupies the specificity pocket of kinase active sites[3].
The Piperidine Ring: To minimize 1,3-diaxial steric clashes, the piperidine ring predominantly adopts a chair conformation[4]. The bulky 3-chloroquinoxalin-2-yl substituent is thermodynamically driven to the equatorial position to relieve A-strain.
The Hydroxymethyl Moiety: Located at the C3 position of the piperidine ring, this group introduces a chiral center. In the solid state, the hydroxyl group engages in extensive intermolecular hydrogen bonding, often forming dimeric or polymeric chains that stabilize the crystal lattice[5].
Self-Validating Crystallization Protocol
Obtaining diffraction-quality single crystals of functionalized quinoxalines can be challenging due to their propensity to form amorphous precipitates or twinned microcrystals[6]. Standard slow evaporation often fails because the rapid supersaturation of the piperidine-methanol moiety outpaces ordered lattice formation. The following causality-driven protocol utilizes vapor diffusion to ensure a slow, controlled approach to supersaturation.
Methodology: Vapor Diffusion (Sitting Drop)
Solvent Selection: Dissolve 10 mg of the synthesized compound (>98% purity) in 0.5 mL of a moderately polar "good" solvent (e.g., Chloroform or Dichloromethane). Causality: The quinoxaline core is highly soluble in halogenated solvents, preventing premature precipitation.
Antisolvent Selection: Choose a miscible "poor" solvent with a higher vapor pressure (e.g., Methanol or Hexane)[5].
Chamber Setup: Place the sample vial (uncapped) inside a larger sealed chamber containing 5 mL of the antisolvent.
Causality of Diffusion: Over 3–7 days, the volatile antisolvent slowly vapor-diffuses into the sample vial. This gradual change in the dielectric constant of the solution lowers the solubility of the compound at a microscopic rate, promoting the nucleation of a single crystal lattice rather than rapid, disordered aggregation.
Validation (Polarized Light Microscopy): Before mounting, inspect the crystals under a cross-polarized light microscope.
Self-Validation Step: Rotate the microscope stage. A high-quality single crystal will completely extinguish light (turn black) every 90 degrees. If the crystal exhibits a mosaic of colors or incomplete extinction, it is twinned and must be recrystallized.
Once a validated single crystal is isolated, data collection must be performed under stringent conditions to ensure high-resolution atomic mapping.
Data Collection: Mount the crystal on a MiTeGen loop using paratone oil and immediately transfer it to a 100 K nitrogen cold stream. Causality: Cryogenic temperatures are mandatory to minimize atomic thermal vibrations (which blur the electron density map) and to protect the crystal from radiation damage induced by the Cu Kα (λ = 1.54180 Å) X-ray source[6].
Phase Problem & Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on
F2
(SHELXL). Hydrogen atoms attached to carbon should be placed in calculated positions, while the hydroxyl hydrogen should be located from the difference Fourier map to accurately model hydrogen bonding networks[4].
Step-by-step workflow for crystallization and X-ray diffraction analysis.
Crystallographic Data Summary
Based on high-resolution X-ray crystallographic studies of analogous piperidinyl-quinoxaline derivatives[4][5], the expected crystallographic parameters for this class of compounds are summarized below:
Parameter
Expected Value / Range
Causality / Significance
Crystal System
Triclinic or Monoclinic
Typical for asymmetric, chiral heterocyclic molecules lacking internal symmetry.
Space Group
P1ˉ
or
P21/c
Facilitates dense packing via inversion centers; common for racemic mixtures.
Temperature
100(2) K
Reduces thermal ellipsoid volume for higher resolution.
Dihedral Angle
~30° - 45°
Steric repulsion between the piperidine protons and the quinoxaline nitrogen forces a non-planar twist.
Intermolecular H-Bonds
O−H⋯N
(Quinoxaline)
The hydroxymethyl donor strongly interacts with the basic quinoxaline nitrogen of adjacent molecules.
Application in Structure-Based Drug Discovery (SBDD)
In the context of oncology and immunology, quinoxaline derivatives are heavily optimized as PI3K inhibitors[2]. The crystallographic structure of (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol provides an ideal template for pharmacophore mapping. The planar quinoxaline core acts as a "hinge-binder," engaging the ATP-binding pocket of the kinase via hydrogen bonds to the valine hinge residue[3]. The piperidine ring acts as a rigid spacer, projecting the hydroxymethyl group into the solvent-exposed region or affinity pocket, where it can be further functionalized to enhance isoform selectivity (e.g., distinguishing PI3K
δ
from PI3K
γ
)[3].
Pharmacophore mapping of the molecule's structural domains to a kinase active site.
References
Piperate-Molbase: [1-(3-chloroquinoxalin-2-yl)
Rapid Discovery and Structure−Activity Profiling of Novel Inhibitors of Human Immunodeficiency Virus Type 1 Protease Enabled by the Copper(I)
Synthesis and Crystal Structure of 3-{4-[(4-(2-Oxo-2,3-dihydro-1H-benzimidazol- 1-yl)piperidin-1-yl)
Design of PI3K-mTOR Dual Inhibitors for Ovarian Cancer: Are we on the Right Track?
Evolution of PI3Kγ and δ Inhibitors for Inflammatory and Autoimmune Diseases
Source: Journal of Medicinal Chemistry - ACS Publications
URL
Synthesis, Crystal Structure and Anti-Leukemic Activity of 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)
Application Note: Formulation and In Vitro Dosing Protocols for (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol
Executive Summary (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol is a lipophilic small molecule featuring a quinoxaline core and a piperidine ring (1)[1]. Due to its highly hydrophobic nature, direct dissolution in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol is a lipophilic small molecule featuring a quinoxaline core and a piperidine ring (1)[1]. Due to its highly hydrophobic nature, direct dissolution in aqueous cell culture media is thermodynamically unfavorable and will result in rapid compound precipitation. This application note provides a validated, step-by-step methodology for solubilizing this compound in anhydrous Dimethyl Sulfoxide (DMSO) and executing intermediate dilutions to ensure reliable, artifact-free in vitro assays.
Physicochemical Profiling & Rationale
Understanding the physical properties of a compound is the first step in designing a robust formulation strategy. The intrinsic aqueous solubility of small molecules is often limited by their crystal lattice energy and lipophilicity, making predictive and empirical solubility management a critical aspect of drug development (2)[2].
Causality of Solvent Selection:
With a molecular weight of 277.75 g/mol and an estimated LogP of ~2.7, this compound lacks sufficient polar surface area to be solvated by water alone (3)[3]. We utilize anhydrous DMSO as the primary vehicle because its polar aprotic nature effectively disrupts the intermolecular hydrogen bonds of the solute, facilitating complete dissolution without altering the compound's chemical structure.
Trustworthiness & Self-Validation: Always prepare master stocks in glass vials or high-retention polypropylene tubes to prevent non-specific binding of the lipophilic compound to the plastic walls.
Step-by-Step Methodology:
Equilibration: Allow the lyophilized compound to equilibrate to room temperature (RT) in a desiccator for 30 minutes before opening.
Causality: Opening cold vials introduces atmospheric condensation. Water ingress will hydrolyze the compound or drastically reduce its solubility in DMSO.
Weighing: Accurately weigh the desired mass (e.g., 2.78 mg) using a calibrated microbalance.
Solubilization: Add the corresponding volume of anhydrous DMSO directly to the vial (refer to Table 2).
Agitation: Vortex the solution vigorously for 60 seconds. If the solution is not entirely clear, sonicate in a water bath at RT for 5–10 minutes.
Aliquoting: Divide the master stock into single-use aliquots (e.g., 50 µL) and store at -20°C or -80°C.
Causality: Repeated freeze-thaw cycles degrade small molecules and introduce moisture, leading to irreversible "solvent crash" upon future use.
Table 2: Reconstitution Guide
Desired Concentration
Mass of Compound
Volume of Anhydrous DMSO
10 mM
1.0 mg
360 µL
10 mM
2.78 mg
1.0 mL
50 mM
1.0 mg
72 µL
50 mM
5.0 mg
360 µL
Protocol: Aqueous Dilution for Cell Culture Assays
The transition from an organic solvent to an aqueous environment is the most critical failure point in in vitro pharmacology. Lipophilic molecules often exhibit unpredictable, "chameleon-like" solubility behaviors when transitioning into aqueous spaces, necessitating strict dilution controls (4)[4].
Step-by-Step Methodology:
Intermediate Serial Dilution: Perform all serial dilutions of the compound in 100% DMSO first.
Causality: If you dilute directly from the 10 mM stock into media for each dose, your highest dose will contain significantly more DMSO than your lowest dose. Serial diluting in DMSO ensures that when you perform the final spike, the thermodynamic shock is minimized, and the final DMSO concentration remains identical across all treatment groups.
The Final Spike: Transfer the DMSO-dissolved compound into the pre-warmed cell culture media (e.g., DMEM with 10% FBS) at a 1:1000 ratio.
Example: Add 1 µL of the appropriate DMSO stock to 999 µL of media.
DMSO Toxicity Threshold: Ensure the final DMSO concentration never exceeds 0.1% (v/v) . Concentrations above this threshold can induce solvent-mediated cytotoxicity, alter membrane permeability, and confound phenotypic readouts.
Quality Control (QC) & Self-Validation:
Before applying the dosed media to your cells, inspect the solution under a phase-contrast microscope at 20x magnification. The presence of needle-like structures or amorphous cloudiness indicates compound precipitation. For rigorous validation, utilize Dynamic Light Scattering (DLS) to confirm the absence of colloidal aggregates, which can artificially inflate apparent biological activity.
Visualizations
Fig 1: Step-by-step workflow for the dissolution and aqueous dilution of lipophilic small molecules.
Fig 2: General target engagement and phenotypic screening pathway for quinoxaline derivatives.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 60137759, 4-Piperidinemethanol, 1-(3-chloro-2-quinoxalinyl)-. PubChem.[Link][3]
Palmer, D. S., et al. (2025). Data-driven organic solubility prediction at the limit of aleatoric uncertainty. Nature Communications, PMC.[Link][2]
Avdeef, A., & Kansy, M. (2020). Can small drugs predict the intrinsic aqueous solubility of 'beyond Rule of 5' big drugs? ADMET & DMPK, PMC.[Link][4]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Comprehensive NMR Spectroscopy Protocols for the Characterization of (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol
Executive Summary & Scientific Rationale
(1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol is a complex heterocyclic scaffold. Quinoxaline derivatives are highly valued in drug discovery for their potent antitumor and antimicrobial properties , . However, the analytical characterization of this specific molecule presents three distinct NMR challenges that require precise methodological control:
Restricted Rotation: The bulky chlorine atom at the C3 position of the quinoxaline core creates significant steric hindrance against the adjacent piperidine ring at C2. This often results in restricted rotation around the C(aryl)–N(piperidine) bond, leading to rotameric signal broadening at ambient temperatures.
Stereochemical Complexity: The piperidine ring possesses a stereocenter at C3, rendering the protons of the attached hydroxymethyl (–CH₂OH) group diastereotopic and prone to complex multiplet overlap.
Regiochemical Verification: Confirming the exact connectivity of the piperidine nitrogen to the C2 (rather than C3) position of the quinoxaline ring requires precise heteronuclear correlation.
Sample Preparation: Establishing a Self-Validating Matrix
The choice of solvent in NMR is not merely a solubility parameter; it is an active component of the experiment.
Solvent Selection: While CDCl₃ is standard in organic synthesis, DMSO-d₆ is strictly recommended for this protocol.
Causality: DMSO-d₆ acts as a strong hydrogen-bond acceptor. It strongly solvates the –OH group of the hydroxymethyl moiety, drastically slowing down its chemical exchange rate with residual water. This allows the –OH proton to be observed as a distinct triplet (due to ³J coupling with the adjacent –CH₂– group) rather than a broad, uninformative singlet. This serves as an internal, self-validating check for the integrity of the alcohol functional group .
Protocol:
Weigh 10–15 mg of the analyte for ¹H/2D NMR (up to 30 mg for ¹³C NMR) into a clean glass vial.
Add 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard (0.00 ppm).
Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution.
Transfer to a high-quality 5 mm NMR tube, filtering through a glass wool plug if particulate matter is present to maintain magnetic field homogeneity.
Experimental Workflow & Decision Matrix
Fig 1: NMR elucidation workflow for quinoxaline-piperidine derivatives.
1D NMR Acquisition Protocols
¹H NMR (400/500 MHz):
Parameters: Pulse program = zg30, Relaxation delay (D1) = 2.0 s, Number of scans (NS) = 16–32.
Causality: A D1 of 2.0 seconds ensures that the slowly relaxing aromatic protons of the quinoxaline ring fully return to equilibrium between pulses. This is critical for obtaining accurate integration ratios (4H for the aromatic core vs. the aliphatic piperidine signals).
Causality: The quaternary carbons of the quinoxaline ring (C2, C3, C4a, C8a) lack attached protons to facilitate dipole-dipole relaxation, resulting in long T₁ relaxation times. An extended D1 prevents these critical signals from being attenuated into the baseline, ensuring they are captured for downstream heteronuclear mapping .
Overcoming Restricted Rotation: Variable Temperature (VT) NMR
If the ¹H NMR spectrum at 298 K exhibits broad humps in the aliphatic region (piperidine protons) due to restricted C–N bond rotation:
Protocol: Gradually increase the probe temperature to 353 K (80 °C) in 10 K increments, re-tuning and re-matching the probe at each step.
Causality: Supplying thermal energy overcomes the rotational energy barrier caused by the 3-chloro steric clash. Reaching the coalescence temperature results in time-averaged, sharp signals, enabling precise multiplet analysis and accurate coupling constant (J) extraction.
2D NMR Suite: Regiochemical and Stereochemical Mapping
COSY (Correlation Spectroscopy): Used to map the contiguous aliphatic spin system of the piperidine ring (H2 ↔ H3 ↔ H4 ↔ H5 ↔ H6) and link the C3 methine proton to the diastereotopic –CH₂OH protons.
HSQC (Heteronuclear Single Quantum Coherence): Differentiates the overlapping diastereotopic protons of the –CH₂OH group by correlating them to the single C-3' carbon (~64 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): The most critical experiment for regiochemistry.
Self-Validation Check: Look for a strong ³J correlation from the equatorial protons of the piperidine ring (H2/H6) to the quinoxaline C2 carbon (~154 ppm). The absence of correlation to the C3-Cl carbon (~147 ppm) definitively proves the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): Determines the conformation. A cross-peak between the axial protons of the piperidine ring (e.g., H2ax, H4ax, H6ax) confirms a stable chair conformation. The absence of strong NOE between the –CH₂OH group and these axial protons suggests the hydroxymethyl group occupies the sterically favored equatorial position to minimize 1,3-diaxial interactions.
Quantitative Data Presentation
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Assignments (DMSO-d₆, 298 K)
(Note: Chemical shifts are representative estimates based on structurally analogous 3-chloroquinoxaline and piperidine derivatives , .)
Position
¹H Shift (ppm)
Multiplicity & Integration
¹³C Shift (ppm)
Key HMBC Correlations (³J)
Quinoxaline-C2
-
-
154.2
-
Quinoxaline-C3(Cl)
-
-
147.5
-
Quinoxaline-C4a, C8a
-
-
140.1, 141.0
-
Quinoxaline-H5, H8
7.95 – 8.05
m, 2H
128.5, 129.2
C4a, C8a
Quinoxaline-H6, H7
7.70 – 7.85
m, 2H
130.1, 130.8
C4a, C8a
Piperidine-H2, H6
3.80 – 4.20
m, 4H (broad at 298K)
50.5, 49.8
Quinoxaline-C2
Piperidine-H3
1.85
m, 1H
38.2
C2, C4, CH₂OH
Piperidine-H4, H5
1.30 – 1.75
m, 4H
25.1, 24.8
C2, C3, C6
–CH₂OH
3.45, 3.55
dd, 2H (diastereotopic)
64.5
Piperidine-C3
–OH
4.60
t, 1H (exchangeable)
-
–CH₂OH
References
Title: Metal-, Photocatalyst-, and Light-Free Minisci C–H Alkylation of N-Heteroarenes with Oxalates
Source: The Journal of Organic Chemistry - ACS Publications
URL: [Link]
Title: Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents
Source: ACS Publications
URL: [Link]
Title: Synthesis, Chemical Characterization and Evaluation of Antimicrobial Activity of Some Novel Quinoxalines
Source: International Journal of Pharmaceutical Sciences and Research
URL: [Link]
Method
Application Notes and Protocols for the Synthesis and Use of (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Preamble: The Strategic Value of the Quinoxaline-Piperidine Scaffold The quinoxaline core, a fusion of benzene an...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Preamble: The Strategic Value of the Quinoxaline-Piperidine Scaffold
The quinoxaline core, a fusion of benzene and pyrazine rings, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are known to possess a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The functionalization of this core is paramount for fine-tuning its biological activity. The piperidine moiety, another cornerstone of pharmacologically active compounds, often imparts desirable pharmacokinetic properties and provides a three-dimensional architecture crucial for specific receptor interactions.[5]
This guide focuses on the synthesis and utility of (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol , a key precursor that marries the reactive potential of a chloroquinoxaline with the structural versatility of a substituted piperidine. The presence of a reactive chlorine atom on the electron-deficient quinoxaline ring system makes this precursor an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a diverse range of functionalities.[6] The hydroxymethyl group on the piperidine ring offers a further point for derivatization, enabling the construction of complex molecules with potential therapeutic applications, particularly in the realm of kinase inhibitors.[7][8]
I. Synthesis of (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol
The synthesis of the target precursor is a two-stage process: first, the preparation of the key intermediates, 2,3-dichloroquinoxaline and (piperidin-3-yl)methanol , followed by their coupling via a nucleophilic aromatic substitution reaction.
Synthesis of Precursor 1: 2,3-Dichloroquinoxaline
2,3-Dichloroquinoxaline is a versatile and readily prepared building block.[6] The most common and efficient method for its synthesis involves the chlorination of quinoxaline-2,3(1H,4H)-dione.
Reaction Principle: The hydroxyl groups of the tautomeric form of quinoxaline-2,3(1H,4H)-dione are substituted with chlorine atoms using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Protocol 1: Synthesis of 2,3-Dichloroquinoxaline
Materials:
Quinoxaline-2,3(1H,4H)-dione
Phosphorus oxychloride (POCl₃)
Ice-cold water
Round-bottom flask with reflux condenser
Heating mantle
Büchner funnel and filter paper
Procedure:
In a round-bottom flask, combine quinoxaline-2,3(1H,4H)-dione (1.0 eq) with an excess of phosphorus oxychloride (POCl₃) (approx. 4-5 eq by volume).
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) for 3-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
After completion, allow the reaction mixture to cool to room temperature.
Carefully and slowly, pour the reaction mixture into a beaker containing a large volume of ice-cold water with vigorous stirring. This will precipitate the 2,3-dichloroquinoxaline.
Collect the off-white solid product by vacuum filtration using a Büchner funnel.
Wash the solid thoroughly with cold water to remove any residual POCl₃ and other water-soluble impurities.
Dry the product under vacuum to yield 2,3-dichloroquinoxaline.
Expected Yield: >90%
Synthesis of Precursor 2: (Piperidin-3-yl)methanol
(Piperidin-3-yl)methanol is a commercially available reagent. For the purpose of this guide, we will consider it as a starting material. However, for completeness, it is worth noting that chiral piperidine derivatives can be synthesized from readily available starting materials like L-glutamic acid, involving steps such as esterification, N-protection, reduction, and cyclization.[9]
The key step in the synthesis of the title compound is the nucleophilic aromatic substitution reaction between 2,3-dichloroquinoxaline and (piperidin-3-yl)methanol. The secondary amine of the piperidine ring acts as the nucleophile, displacing one of the chlorine atoms on the quinoxaline ring.
Reaction Principle: The reaction proceeds via an addition-elimination mechanism. The electron-deficient nature of the quinoxaline ring, further activated by the two chlorine atoms, facilitates the nucleophilic attack by the piperidine nitrogen. To achieve mono-substitution, it is crucial to control the stoichiometry of the reactants.
Protocol 2: Synthesis of (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol
Materials:
2,3-Dichloroquinoxaline (1.0 eq)
(Piperidin-3-yl)methanol (1.0-1.2 eq)
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq)
Anhydrous solvent (e.g., Acetonitrile, Dichloromethane, or N,N-Dimethylformamide)
Round-bottom flask with a magnetic stirrer
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a dry round-bottom flask under an inert atmosphere, add 2,3-dichloroquinoxaline (1.0 eq) and the chosen anhydrous solvent.
In a separate flask, dissolve (piperidin-3-yl)methanol (1.0-1.2 eq) and the base (Et₃N or DIPEA, 1.5-2.0 eq) in the same anhydrous solvent.
Slowly add the solution of (piperidin-3-yl)methanol and base to the stirred solution of 2,3-dichloroquinoxaline at room temperature.
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.
Upon completion, remove the solvent under reduced pressure.
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the pure (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol.
II. Characterization of (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol
Table 1: Expected Spectroscopic Data
Technique
Expected Features
¹H NMR
Aromatic protons on the quinoxaline ring (multiplets, ~7.5-8.0 ppm). Protons of the piperidine ring and the hydroxymethyl group (complex multiplets in the aliphatic region, ~1.5-4.0 ppm). A broad singlet for the hydroxyl proton.
¹³C NMR
Carbon signals for the quinoxaline ring in the aromatic region (~125-155 ppm). Carbon signals for the piperidine ring and the hydroxymethyl group in the aliphatic region (~25-65 ppm).
IR Spectroscopy
C-H stretching (aromatic and aliphatic), C=N and C=C stretching from the quinoxaline ring, O-H stretching from the alcohol, and C-Cl stretching.
Mass Spectrometry
A molecular ion peak corresponding to the molecular weight of C₁₄H₁₆ClN₃O (277.75 g/mol ), along with a characteristic isotopic pattern for the chlorine atom.
III. Applications in Organic Synthesis: A Gateway to Kinase Inhibitors
(1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol is a versatile precursor for the synthesis of more complex molecules, particularly those with potential applications in drug discovery.
Further Nucleophilic Aromatic Substitution
The remaining chlorine atom on the quinoxaline ring can be displaced by a second nucleophile, allowing for the synthesis of unsymmetrically 2,3-disubstituted quinoxalines. This opens up a vast chemical space for structure-activity relationship (SAR) studies.
Derivatization of the Hydroxymethyl Group
The primary alcohol of the hydroxymethyl group can be easily modified through various reactions such as:
Oxidation: to the corresponding aldehyde or carboxylic acid.
Esterification: reaction with carboxylic acids or their derivatives.
Etherification: reaction with alkyl halides.
These modifications allow for the introduction of different functional groups that can interact with specific biological targets.
Application in the Synthesis of Kinase Inhibitors
The quinoxaline scaffold is a key component of many kinase inhibitors.[7][8] Specifically, the phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making PI3K an attractive target for cancer therapy.[10] Several potent PI3K inhibitors feature a quinoxaline core coupled to a piperidine or piperazine moiety.[1]
The title precursor, (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol, provides a direct route to novel PI3K inhibitors. The remaining chlorine atom can be substituted with various amines or other nucleophiles known to interact with the kinase active site.
Protocol 3: General Procedure for the Synthesis of a Potential Kinase Inhibitor
A desired amine (e.g., aniline, cyclopropylamine) (1.2 eq)
A suitable base (e.g., K₂CO₃, Cs₂CO₃)
A suitable solvent (e.g., DMF, Dioxane)
Palladium catalyst and ligand (for cross-coupling reactions, if applicable)
Procedure:
In a reaction vessel, combine (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol (1.0 eq), the desired amine (1.2 eq), and the base in the chosen solvent.
Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor by TLC.
Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
Extract the product with an organic solvent, dry the organic layer, and concentrate.
Purify the final compound by column chromatography or recrystallization.
IV. Visualizing the Synthetic Strategy
Caption: Synthetic workflow for (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol and its applications.
V. Safety and Handling
2,3-Dichloroquinoxaline: This compound is a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Phosphorus oxychloride (POCl₃): This is a highly corrosive and toxic reagent. It reacts violently with water. Handle with extreme care in a fume hood.
(Piperidin-3-yl)methanol: This compound is corrosive and can cause severe skin burns and eye damage.[11] Handle with appropriate PPE.
Solvents and Reagents: Standard laboratory safety precautions should be followed for all solvents and reagents used in the described protocols.
VI. Conclusion
(1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol is a strategically important precursor in organic synthesis, particularly for the development of novel therapeutics. Its synthesis is achievable through a robust and well-understood nucleophilic aromatic substitution reaction. The dual reactive sites—the chloro group on the quinoxaline ring and the hydroxyl group on the piperidine moiety—provide a rich platform for the creation of diverse molecular architectures. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this valuable building block in their drug discovery and development endeavors.
VII. References
Wu, P., Su, Y., Guan, X., Liu, X., Zhang, J., Dong, X., et al. (2012). Identification of Novel Piperazinylquinoxaline Derivatives as Potent Phosphoinositide 3-Kinase (PI3K) Inhibitors. PLOS ONE, 7(8), e43171. [Link]
BenchChem (2025). A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines. BenchChem.
BenchChem (2025). Applications of Quinoxaline Derivatives in Medicinal Chemistry: Detailed Application Notes and Protocols. BenchChem.
MDPI (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
Elsevier (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. ScienceDirect.
MDPI (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
PubMed (2011). Phospshoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors: discovery and structure-activity relationships of a series of quinoline and quinoxaline derivatives. PubMed.
PLOS One (2012). Identification of Novel Piperazinylquinoxaline Derivatives as Potent Phosphoinositide 3-Kinase (PI3K) Inhibitors. PLOS One.
Technical Support Center: Troubleshooting (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering low yields or complex impurity profiles during the synthesis of (1-(3-Chloroquinoxalin-2-yl)...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering low yields or complex impurity profiles during the synthesis of (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol.
The target molecule is synthesized via a Nucleophilic Aromatic Substitution (SNAr) between 2,3-dichloroquinoxaline and piperidin-3-ylmethanol. While 2,3-dichloroquinoxaline is a highly versatile and activated electrophilic building block, its dual leaving groups and the bifunctional nature of the nucleophile require precise kinetic and thermodynamic control to ensure high chemoselectivity and regioselectivity.
Part 1: Diagnostic Logic & Root Cause Analysis
Before altering your protocol, identify the specific failure mode of your reaction. The decision tree below outlines the primary causes of yield attrition in this specific SNAr workflow.
Diagnostic logic tree for troubleshooting low yield in quinoxaline SNAr reactions.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My LC-MS shows a massive peak for the bis-substituted byproduct. How do I stop over-substitution?A1: 2,3-Dichloroquinoxaline contains two highly activated electrophilic sites. While the first substitution slightly deactivates the ring by donating electron density, the second chlorine remains susceptible to nucleophilic attack if sufficient thermal energy is provided[1].
Causality: The activation energy for the second substitution is higher than the first. Heating the reaction overcomes this barrier, driving the equilibrium toward the bis-adduct.
Solution: Maintain strict stoichiometric control (1.0 to 1.05 equivalents of piperidin-3-ylmethanol). Run the reaction strictly between 0 °C and room temperature.
Q2: I am observing a byproduct with a mass of [M - Cl + OH]. What is this and how do I prevent it?A2: This mass corresponds to the hydrolysis of the remaining C3-chlorine, forming a quinoxalinone derivative. The C-Cl bond in the mono-substituted intermediate is highly sensitive to moisture in the presence of a base.
Causality: Hydroxide ions (formed from trace water reacting with your amine base) act as competing nucleophiles in the SNAr pathway.
Solution: Ensure all solvents (e.g., DMF, THF) are strictly anhydrous. Use a dry, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) and execute the reaction under an inert atmosphere (N2 or Argon).
Q3: Piperidin-3-ylmethanol has both an amine and an alcohol. Why doesn't the alcohol react, and how do I ensure chemoselectivity?A3: Aliphatic secondary amines are inherently more nucleophilic than primary alcohols due to nitrogen's lower electronegativity and higher polarizability.
Causality: Chemoselectivity here is kinetically driven. However, if a strong base (like NaH or KOtBu) is used, the alcohol will be deprotonated to an alkoxide. Alkoxides are highly aggressive nucleophiles that will outcompete the amine, leading to O-arylation or complex polymeric mixtures[2].
Solution: Use a mild organic base (DIPEA or Et3N) that acts solely as an acid scavenger for the generated HCl, without deprotonating the hydroxyl group.
Part 3: Quantitative Data & Condition Optimization
To illustrate the causality of reagent selection, the following table summarizes how different reaction environments dictate the product distribution.
Solvent
Base
Temperature
Amine Eq.
Primary Outcome
Target Yield
DMF
K2CO3 (aq)
80 °C
2.5
Bis-substitution & Hydrolysis
< 10%
THF
NaH
RT
1.1
O-Arylation & Polymerization
< 15%
DCM
Et3N
RT
1.1
Good conversion, trace bis-adduct
65 - 75%
DMF (Anhydrous)
DIPEA
0 °C to RT
1.05
High chemoselectivity, clean mono-adduct
> 85%
Part 4: Mechanistic Pathway
Understanding the addition-elimination mechanism is critical for process control. The reaction proceeds via a resonance-stabilized anionic intermediate known as a Meisenheimer complex[1].
Addition-elimination SNAr mechanism for the synthesis of the target quinoxaline.
Part 5: Validated Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the In-Process Control (IPC) criteria are met.
Anhydrous N,N-Dimethylformamide (DMF): 10 mL/g of starting material
Step-by-Step Methodology:
System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with Argon for 15 minutes.
Electrophile Solvation: Charge the flask with 2,3-dichloroquinoxaline (1.00 eq) and anhydrous DMF. Stir until complete dissolution is achieved.
Base Addition: Inject DIPEA (1.50 eq) into the reaction mixture. Cool the flask to 0 °C using an ice-water bath.
IPC 1 (Thermodynamic Control): Verify internal temperature is ≤ 5 °C before proceeding.
Nucleophile Addition: Dissolve piperidin-3-ylmethanol (1.05 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture over 30 minutes using a syringe pump or addition funnel.
Causality: Dropwise addition ensures the localized concentration of the amine remains low, preventing bis-substitution.
Reaction Maturation: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to slowly warm to room temperature (20-25 °C) for an additional 2-3 hours.
IPC 2 (Conversion Check): Analyze an aliquot via TLC (Eluent: Hexanes/EtOAc 7:3). The starting material (Rf ~0.8) should be completely consumed, replaced by a single major product spot (Rf ~0.4).
Quenching & Extraction: Pour the reaction mixture into 5 volumes of ice-cold distilled water to precipitate the product and quench any unreacted electrophile. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
Washing & Drying: Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMF and DIPEA salts. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 10% to 40% EtOAc in Hexanes) to afford the pure (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol.
Technical Support Center: Flash Chromatography Optimization for (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying (1-(3-Chloroquinoxalin-2-yl)piperidin-3...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol .
This molecule presents a unique chromatographic profile: it features a highly lipophilic, electron-deficient chloroquinoxaline core paired with a polar, basic piperidine ring and a hydrogen-bonding hydroxymethyl group. This dichotomy frequently leads to poor mass transfer kinetics, severe peak tailing, and irreversible adsorption on standard normal-phase silica gel. The following field-proven, self-validating protocols and troubleshooting matrices will help you achieve high-purity isolation.
Part 1: Core Troubleshooting FAQs (Causality & Expert Insights)
Q1: Why does my compound streak from the baseline to the solvent front on TLC, and elute as a massive, tailing peak during flash chromatography?Causality: The piperidine nitrogen (a basic amine) and the hydroxyl group act as strong hydrogen bond donors and acceptors. Standard silica gel (SiO₂) contains acidic surface silanol groups with a pKa of ~4.5–5.5. The basic nitrogen protonates or strongly hydrogen-bonds with these silanols, leading to a mixed retention mechanism (adsorption + ion-exchange). This causes slow desorption kinetics and severe peak tailing[1].
Solution: You must mask the acidic silanols to ensure uniform partitioning.
Mobile Phase Modifiers: Add a volatile basic modifier, such as 1–5% triethylamine (TEA) or ammonium hydroxide (NH₄OH), to your mobile phase. The modifier competitively binds to the acidic silanols, allowing your target molecule to elute in a tight band[1].
Alternative Stationary Phases: If modifiers complicate downstream solvent removal or lyophilization, switch to an amine-bonded silica (e.g., KP-Amine) or basic alumina. These phases are pre-deactivated and eliminate the need for basic modifiers entirely[2][3].
Q2: I am using a Hexane/Ethyl Acetate gradient, but my compound co-elutes with the unreacted 2,3-dichloroquinoxaline starting material. How can I improve selectivity?Causality: Ethyl acetate is a good hydrogen bond acceptor but a poor donor. It often struggles to efficiently desorb highly polar, hydrogen-bonding molecules like your target compound, leading to broad elution bands that overlap with closely eluting, less polar impurities.
Solution: Substitute ethyl acetate with acetone. Acetone shares the same selectivity class (VIa) and has a nearly identical solvent strength (0.56 vs 0.58 for EtOAc), but it provides significantly improved mass transfer kinetics for basic/polar compounds, concentrating the compound into a tighter elution band[4]. Alternatively, switch to a Dichloromethane (DCM) / Methanol (MeOH) gradient, which is vastly superior for eluting polar heterocycles[5].
Q3: My crude mixture is insoluble in the starting mobile phase (e.g., 100% DCM or Hexane). Liquid loading causes the compound to crash out at the top of the column. What is the correct protocol?Causality: The high polarity of the piperidin-3-yl methanol moiety drastically reduces solubility in non-polar starting solvents. Injecting the crude dissolved in a strong polar solvent (like pure MeOH or DMF) causes "solvent breakthrough," where the injection solvent drags the compound down the column without separation.
Solution: Implement Dry Loading . By adsorbing the crude mixture onto an inert support and evaporating the strong dissolution solvent, you eliminate dissolution solvent effects. The compound will then elute strictly based on the mobile phase gradient[3][6].
Part 2: Step-by-Step Methodologies
Protocol A: Dry Loading Procedure for Insoluble Basic Heterocycles
Self-Validating Check: The resulting dry powder must be completely free-flowing. If it sticks to the flask or clumps, residual solvent remains, which will cause band broadening and poor resolution.
Dissolution: Dissolve the crude (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol in the minimum required volume of a strong, volatile solvent (e.g., Methanol or Acetone).
Adsorbent Addition: Add an inert solid support (e.g., Diatomaceous earth / Celite 545) to the flask at a mass ratio of 1:3 to 1:4 (Crude Mass : Support Mass). Crucial Note: Do not use standard acidic silica gel for this step, as it may cause irreversible binding of the basic amine during solvent evaporation.
Evaporation: Attach the flask to a rotary evaporator. Carefully remove the solvent under reduced pressure at 40°C until a dry, free-flowing powder is obtained.
Loading: Transfer the dry powder into an empty solid load cartridge[6]. Insert a frit on top and press down firmly to compress the bed evenly, preventing solvent channeling.
Elution: Attach the cartridge to the flash system and initiate the optimized gradient.
Protocol B: Normal-Phase Gradient Optimization with Basic Modifiers
Self-Validating Check: Perform a TLC run using the modified solvent. Spots should be round and compact. If tailing persists, increase the modifier concentration up to 5% before running the automated column.
Solvent Preparation: Prepare Solvent A (Dichloromethane) and Solvent B (Methanol containing 10% Triethylamine). Pre-mixing TEA into the polar solvent ensures the modifier concentration scales with the gradient, continuously masking silanols as elution power increases.
Column Equilibration: Flush a high-performance spherical silica column (20–40 µm particle size for optimal plate count)[7] with 3-5 column volumes (CV) of 100% Solvent A containing 1% TEA to pre-deactivate the column bed.
Gradient Execution: Run a shallow, optimized gradient from 0% to 10% Solvent B over 15 CVs.
Detection: Monitor UV absorption at 254 nm and 280 nm (targeting the quinoxaline chromophore). Ensure baseline subtraction is enabled on your software to account for the UV absorbance of the modifiers.
Part 3: Quantitative Data Tables
Table 1: Solvent Systems & Modifier Effects on Retention and Peak Shape
Representative optimization data illustrating the causality of solvent choice on the chromatography metrics of (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol.
Stationary Phase
Solvent System (A / B)
Modifier
Rf Value (Target)
Peak Shape
Resolution (vs. SM)
Standard Silica (60 Å)
Hexane / EtOAc (1:1)
None
0.15
Severe Tailing
Poor (<1.0)
Standard Silica (60 Å)
Hexane / Acetone (1:1)
None
0.22
Moderate Tailing
Moderate (1.2)
Standard Silica (60 Å)
DCM / MeOH (9:1)
None
0.35
Tailing
Moderate (1.2)
Standard Silica (60 Å)
DCM / MeOH (9:1)
1% TEA
0.45
Sharp, Symmetrical
Excellent (>1.5)
Basic Alumina
DCM / MeOH (95:5)
None
0.40
Sharp, Symmetrical
Excellent (>1.5)
KP-Amine Silica
Hexane / EtOAc (1:1)
None
0.30
Sharp, Symmetrical
Excellent (>1.5)
Part 4: Visual Workflows
Decision matrix for loading technique and stationary phase selection for basic heterocycles.
Mechanistic troubleshooting pathway to resolve peak tailing and poor mass transfer kinetics.
Technical Support Center: Mitigating Off-Target Toxicity of (1-(3-Chloroquinoxalin-2-yl)piperidin-4-yl)methanol and Related Quinoxaline Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for (1-(3-Chloroquinoxalin-2-yl)piperidin-4-yl)methanol and other novel quinoxaline-based compounds. This re...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for (1-(3-Chloroquinoxalin-2-yl)piperidin-4-yl)methanol and other novel quinoxaline-based compounds. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve issues related to off-target toxicity in your cell line-based experiments. As a Senior Application Scientist, this guide synthesizes technical knowledge with practical, field-proven insights to ensure the integrity and success of your research.
A preliminary note on the compound structure: Public chemical databases prominently feature (1-(3-Chloroquinoxalin-2-yl)piperidin-4-yl)methanol[1]. It is possible that the 'piperidin-3-yl' in the query is a less common isomer or a typographical error. The guidance provided here is broadly applicable to substituted quinoxaline-piperidine scaffolds, but researchers should confirm the precise structure of their molecule.
Understanding the Challenge: The Quinoxaline Scaffold
The quinoxaline scaffold is a promising platform for developing novel therapeutics, particularly in oncology, due to its role in inhibiting various protein kinases and inducing apoptosis.[2] However, like many kinase inhibitors, these compounds can exhibit off-target effects, leading to unexpected cytotoxicity and confounding experimental results.[3][4] This guide will walk you through identifying, characterizing, and mitigating these unintended toxicities.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant cytotoxicity in my cell line at concentrations where I don't expect to see on-target effects. Could this be off-target toxicity?
A1: Yes, this is a classic indicator of potential off-target activity. Off-target effects occur when a compound interacts with proteins other than its intended target, leading to unintended biological consequences.[5] These effects often manifest at different concentrations than the on-target activity, sometimes even more potently. It is crucial to perform a detailed dose-response analysis to determine the precise concentration at which toxicity occurs and compare this with the IC50 for your intended target.[3]
Q2: How can I begin to differentiate between on-target and off-target cytotoxicity?
A2: A multi-pronged approach is recommended to de-risk your observations:
Use a Structurally Unrelated Inhibitor: If another inhibitor with a different chemical scaffold that targets the same primary protein recapitulates your findings, it strengthens the case for an on-target effect.[3]
Genetic Knockdown/Knockout: Employing techniques like siRNA, shRNA, or CRISPR to reduce or eliminate the expression of the intended target can help verify if the observed phenotype is dependent on that target.[3][5]
Inactive Control Analog: If available, a close structural analog of your compound that is inactive against the primary target should not produce the same cellular effects. If it does, this strongly suggests off-target activity.[5]
Q3: My compound is a quinoxaline derivative. Are there any known off-target liabilities for this class of molecules?
A3: Quinoxaline derivatives are known to interact with a broad spectrum of biological targets, including various protein kinases.[2] Off-target effects can arise from promiscuous binding to kinases that are essential for cell survival, such as those in the PI3K/AKT pathway.[3] Additionally, some quinoxaline compounds can induce oxidative stress, which can contribute to cytotoxicity.[6][7]
Q4: Could experimental conditions be contributing to the observed toxicity?
A4: Absolutely. Factors such as high compound concentrations, prolonged incubation times, and even the serum concentration in your media can influence cytotoxicity.[5] The free, unbound fraction of a drug is what is pharmacologically active, and high serum protein concentrations in media can sequester your compound, reducing its effective concentration.[8][9][10] Conversely, in low-serum conditions, the free fraction may be much higher than anticipated, leading to exaggerated toxicity.
If you are encountering unexpected cell death or viability loss, follow this structured troubleshooting workflow.
Issue 1: High-Level, Non-Specific Cytotoxicity Across Multiple Cell Lines
Possible Cause 1: General Cellular Stress Response
Explanation: At higher concentrations, many compounds can induce general stress pathways that are not related to their intended mechanism. This can include the generation of reactive oxygen species (ROS), leading to oxidative stress.[7][11]
Troubleshooting Steps:
Perform an Oxidative Stress Assay: Measure ROS levels using fluorescent probes like DCFDA. You can also assess downstream markers of oxidative damage, such as lipid peroxidation (MDA assays) or DNA/RNA damage.[11]
Measure Glutathione Levels: Assess the ratio of reduced to oxidized glutathione (GSH/GSSG). A decrease in this ratio is a strong indicator of oxidative stress.[7]
Test with an Antioxidant: Co-incubate your compound with an antioxidant like N-acetylcysteine (NAC) to see if it rescues the cells from toxicity.
Possible Cause 2: Promiscuous Kinase Inhibition
Explanation: Many kinase inhibitors can bind to the highly conserved ATP-binding pocket of multiple kinases, leading to the inhibition of pathways essential for cell survival.[4]
Troubleshooting Steps:
Kinase Profiling: Screen your compound against a broad panel of kinases to identify potential off-target interactions.[3][12] This can provide a "fingerprint" of your compound's selectivity.
Dose-Response Curve: Generate a detailed dose-response curve and compare the concentration at which toxicity occurs with the IC50 values for both the intended target and any identified off-targets.[3]
Issue 2: Cell Line-Specific Toxicity
Possible Cause: Unique Target Expression Profile or Metabolic Activity
Explanation: The specific cell line you are using may have a unique expression profile of off-target proteins or may metabolize the compound into a more toxic byproduct.[13] Some quinoxaline derivatives show selective toxicity in certain tumor cell lines.[14]
Troubleshooting Steps:
Validate Target Expression: Confirm that your intended target is expressed in the sensitive cell line using methods like Western blotting or qPCR.[5]
Test in a Panel of Cell Lines: Compare the cytotoxic profile of your compound across a diverse panel of cell lines to identify patterns of sensitivity and resistance.
Consider Hypoxia: Some quinoxaline 1,4-di-N-oxides are bioreductive agents that are more toxic in hypoxic conditions.[14] If you are working with tumor cell lines that create a hypoxic microenvironment, this could be a factor.
This protocol helps determine the concentration at which your compound inhibits the primary target inside the cell.
Cell Seeding: Plate your cells of interest at an appropriate density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a serial dilution of your compound for a duration relevant to your experimental endpoint.
Cell Lysis: Wash the cells with cold PBS and lyse them with a suitable buffer containing protease and phosphatase inhibitors.
Western Blot Analysis: Perform a Western blot to detect the phosphorylation status of a known downstream substrate of your target kinase.
Densitometry: Quantify the band intensity to determine the in-cell IC50, the concentration at which 50% of substrate phosphorylation is inhibited.[3]
Protocol 2: Apoptosis vs. Necrosis Assay (Annexin V/PI Staining)
This assay helps to determine the mechanism of cell death.
Cell Treatment: Treat your cells with your compound at a concentration known to induce cytotoxicity. Include positive controls for apoptosis (e.g., staurosporine) and necrosis (e.g., heat shock).
Cell Harvesting: Harvest the cells, including any that are detached and floating in the medium.
Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Live cells: Annexin V-negative and PI-negative.
Early apoptotic cells: Annexin V-positive and PI-negative.
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Necrotic cells: Annexin V-negative and PI-positive.
Protocol 3: Caspase Activity Assay
This assay quantifies the activation of caspases, which are key mediators of apoptosis.[15]
Cell Treatment: Treat cells with your compound.
Cell Lysis: Lyse the cells to release their contents.
Substrate Incubation: Add a fluorogenic caspase substrate (e.g., DEVD for caspase-3, LEHD for caspase-9) to the lysate.[16]
Fluorescence Measurement: Measure the fluorescence over time using a plate reader. The rate of increase in fluorescence is proportional to the caspase activity.
Data Presentation & Visualization
Table 1: Example Data for Deconvoluting On- vs. Off-Target Effects
Metric
Compound X
Unrelated Inhibitor Y
Inactive Analog Z
On-Target IC50 (Biochemical)
50 nM
75 nM
> 10 µM
On-Target IC50 (In-Cell)
200 nM
300 nM
> 10 µM
Cytotoxicity CC50 (Cell Line A)
500 nM
600 nM
> 10 µM
Cytotoxicity CC50 (Cell Line B)
5 µM
8 µM
4.5 µM
In this example, the cytotoxicity in Cell Line A appears to be on-target, as it tracks with the on-target potency and is not observed with the inactive analog. The toxicity in Cell Line B, however, is likely an off-target effect, as it occurs at a much higher concentration and is also induced by the inactive analog.
Diagrams and Workflows
Workflow for Investigating Off-Target Toxicity
Caption: A logical workflow for identifying, characterizing, and mitigating off-target toxicity.
Caption: On-target vs. potential off-target signaling pathways for a hypothetical kinase inhibitor.
Strategies for Mitigation
Once you have characterized the off-target toxicity, you can employ several strategies to minimize its impact on your experiments:
Dose Optimization: The most straightforward approach is to use the lowest possible concentration of your compound that still effectively modulates your intended target.[3] Your in-cell target engagement assay is critical for defining this concentration.
Modify Experimental Conditions:
Incubation Time: Reduce the duration of compound exposure to the minimum time required to observe the on-target effect.
Serum Concentration: If your compound has high plasma protein binding, consider adjusting the serum percentage in your culture medium.[8][17] Be aware that this can alter the free concentration of the drug and may require re-optimization of the treatment dose.[9]
Chemical Modification: In the drug development process, if off-target effects are identified, medicinal chemists can synthesize new analogs of the compound to improve selectivity.[13][] This involves making subtle changes to the chemical structure to reduce binding to off-target proteins while maintaining affinity for the intended target.
Advanced Drug Delivery: For in vivo applications, formulating the drug in delivery systems like liposomes or polymer nanoparticles can help target the compound to specific tissues, thereby reducing systemic toxicity.[19][20]
By systematically applying these troubleshooting and mitigation strategies, you can increase the reliability of your data and gain a clearer understanding of the true biological effects of (1-(3-Chloroquinoxalin-2-yl)piperidin-4-yl)methanol in your research.
References
Benchchem. Comparative Cytotoxicity of Quinoxaline Derivatives on Cancer Cell Lines: A Guide for Researchers.
Palao, E., et al. Selective toxicity of a quinoxaline 1,4-di-N-oxide derivative in human tumour cell lines. Cancer Letters.
Labtoo. Oxidative stress & ROS detection - In vitro assays.
Promega Corporation. Oxidative Stress Assays | Reactive Oxygen Species Detection.
Abcam. Oxidative stress assays and oxidative stress markers.
Sovicell. Measuring Plasma Protein Binding: The Key to Unlocking Drug Efficacy and Safety.
Benchchem. Technical Support Center: Managing Off-Target Effects of Kinase Inhibitors.
ResearchGate. The impact of plasma protein binding on toxic plasma drug concentration.
Kimber, T., et al. (2022). Kinase Similarity Assessment Pipeline for Off-Target Prediction [v1.0]. Living Journal of Computational Molecular Science.
Creative Diagnostics. Tissue-specific Chemical Modification of Small Molecule Drugs.
Hryshko, V. V., & Panteleev, P. A. (2013). Effect of blood protein concentrations on drug-dosing regimes: practical guidance. Theoretical Biology and Medical Modelling.
IJIRMPS. The Role of Protein Binding in Drug Pharmacokinetics Implications for Drug Efficacy and Safety.
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
Biomol GmbH. (2020). How to Pick an Oxidative Damage Assay?.
Benchchem. Minimizing Off-Target Effects of Small Molecule Inhibitors in Cell-Based Assays.
Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology.
Wikipedia. Plasma protein binding.
Sharma, A., et al. (2022). Advanced Drug Delivery System for Improvement in Drug Delivery Technology. Journal of Drug Delivery Science and Technology.
National University of Singapore. (2018). Subtle changes in chemical structure can affect drug toxicity. NUS Faculty of Science News.
BOC Sciences. (2022). Three Basic Drug Delivery Methods.
Al-Lamki, Z., et al. (2023). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. International Journal of Molecular Sciences.
MDPI. (2026). Review of Polymer Drug Therapy for Cancer Driven by Artificial Intelligence.
ResearchGate. Figure 3: Time course of caspase activation by anticancer drugs and...
Technical Support Center: Crystallization Troubleshooting for (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol
Executive Summary As a Senior Application Scientist, I frequently encounter crystallization bottlenecks when scaling up functionalized heterocyclic active pharmaceutical ingredients (APIs). The molecule (1-(3-Chloroquino...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist, I frequently encounter crystallization bottlenecks when scaling up functionalized heterocyclic active pharmaceutical ingredients (APIs). The molecule (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol presents a highly specific triad of structural liabilities:
Rigid Quinoxaline Core : Drives strong
π−π
stacking and is historically prone to complex structural modulation [4].
Flexible Piperidine Ring : Introduces significant conformational entropy, lowering the crystal lattice energy and increasing the likelihood of Liquid-Liquid Phase Separation (LLPS) [1].
Hydroxymethyl Group : Acts as a potent hydrogen bond donor and acceptor, creating variable supramolecular synthons that lead to conformational polymorphism[5].
This guide provides field-proven, self-validating workflows to overcome oiling out, polymorphic instability, and poor crystal habit during the isolation of this API.
Part 1: Diagnostic Workflows & Logical Relationships
To effectively troubleshoot, we must first map the thermodynamic and kinetic pathways dictating the phase behavior of the API.
Figure 1: Diagnostic workflow for resolving API phase separation and agglomeration.
Figure 2: Logical relationship between molecular flexibility, kinetics, and polymorphism.
Part 2: Deep-Dive Troubleshooting (FAQs)
Q1: During cooling crystallization in Ethyl Acetate/Heptane, my solution turns into a milky emulsion before solidifying into a sticky, impure mass. What is happening?A1: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the supersaturated solution crosses the binodal curve before reaching the metastable limit for solid nucleation [1]. The flexible piperidine ring lowers the lattice energy, making the liquid phase thermodynamically competitive with the solid phase. The solute-rich oil droplets eventually nucleate, but because primary and secondary nucleation rates in these large droplets are extremely high, it results in massive agglomeration and impurity entrapment [3].
Causality & Fix: To bypass the LLPS region, you must alter the thermodynamic phase diagram. Shift to a solvent system with a steeper solubility curve (e.g., Isopropyl Acetate) and introduce seed crystals at a low supersaturation level strictly above the LLPS cloud point [2].
Q2: I managed to get crystals, but X-Ray Powder Diffraction (XRPD) shows batch-to-batch polymorphic variability. How do I lock in a single form?A2: This is a classic manifestation of conformational polymorphism. The rotation around the C-N bond linking the quinoxaline and piperidine rings allows the molecule to adopt multiple low-energy conformations in solution [5]. Quinoxaline derivatives are notoriously susceptible to kinetic trapping, sometimes forming highly modulated structures (e.g., Z'=5) rather than the thermodynamically stable Z'=1 form [4].
Causality & Fix: Polymorph control requires strict kinetic regulation. Implement a long isothermal hold time at the seeding temperature. This allows the thermodynamically favored conformer to integrate into the growing crystal lattice while giving metastable conformers time to interconvert in solution.
Q3: My filtration times are excessively long, and the crystals look like "desert roses" under the microscope. How can I improve the crystal habit?A3: A "desert rose" or highly agglomerated needle morphology is a hallmark of crystallization that occurred via an intermediate oil phase or through rapid, uncontrolled secondary nucleation.
Causality & Fix: Implement temperature cycling (Ostwald ripening). By repeatedly heating and cooling the suspension just below the solubility limit, you thermodynamically force the dissolution of fine, high-surface-energy needles. The solute then redeposits onto the larger, more stable crystal faces, improving the aspect ratio and downstream filterability.
Part 3: Quantitative Data & Solvent Selection
The selection of the solvent system directly dictates the hydrogen-bonding network and the position of the LLPS boundary. Below is a validated screening matrix for this API.
Table 1: Solvent Screening Matrix for (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol
Solvent System (v/v)
Solubility at 20°C (mg/mL)
Solubility at 65°C (mg/mL)
LLPS Tendency
Solid Form
Crystal Habit
EtOAc / Heptane (1:2)
15
120
High (Cloud point 45°C)
Form A (Metastable)
Agglomerated Needles
IPAc / Heptane (1:2)
8
95
Low (Cloud point < 20°C)
Form B (Stable)
Prisms
Ethanol / Water (3:1)
25
180
Moderate
Form C (Solvate)
Thin Plates
Acetone
45
>300
None (Crashes out)
Amorphous
Irregular
Insight: Isopropyl Acetate (IPAc) is superior to Ethyl Acetate (EtOAc) because its slightly lower polarity suppresses the solubility at lower temperatures, widening the Metastable Zone Width (MSZW) and suppressing the LLPS binodal curve.
Part 4: Self-Validating Experimental Protocols
Protocol A: Anti-LLPS Seeding and Cooling Crystallization
Objective: To bypass the LLPS boundary and isolate the thermodynamically stable polymorph (Form B) with high purity.
Dissolution: Suspend 10 g of crude API in 40 mL of Isopropyl Acetate (IPAc). Heat to 65°C until complete dissolution.
Causality: IPAc provides a steep temperature-dependent solubility curve, shifting the LLPS boundary to lower temperatures.
Polish Filtration: Filter the hot solution through a 0.45 µm PTFE membrane into a pre-warmed crystallizer.
Causality: Removes foreign insoluble particulates that act as heterogeneous nucleation sites, preventing premature, uncontrolled phase separation.
Controlled Cooling: Cool the solution to 50°C at a rate of 0.5°C/min.
Causality: This temperature represents a supersaturation ratio (
S≈1.2
) that is strictly above the experimentally determined LLPS cloud point.
Seeding: Introduce 0.2 g (2 wt%) of micronized Form B seed crystals. Maintain agitation at 200 rpm and hold at 50°C for 2 hours.
Causality: The isothermal hold allows the seeds to consume the supersaturation via controlled crystal growth. This directs the system along the solid-liquid equilibrium (SLE) pathway, preventing it from crossing into the liquid-liquid equilibrium (LLE) region [2].
Anti-Solvent Addition: Slowly dose 80 mL of Heptane over 4 hours using a syringe pump.
Causality: Slow addition maintains the supersaturation strictly within the metastable zone, avoiding secondary nucleation spikes.
Final Isolation: Cool the suspension to 5°C at 0.1°C/min. Filter under vacuum, wash with cold Heptane (2 x 10 mL), and dry in a vacuum oven at 40°C for 12 hours.
Protocol B: Temperature Cycling (Ostwald Ripening) for Morphology Enhancement
Objective: To convert agglomerated "desert rose" needles into highly crystalline, filterable prisms.
Slurry Formation: If rapid precipitation occurs resulting in poor morphology, do not filter. Maintain the suspension in the crystallizer.
Heating Cycle: Heat the slurry to
Tmax
(e.g., 55°C, just below the saturation temperature) at 1°C/min. Hold for 30 minutes.
Causality: The increased temperature dissolves the fine, thermodynamically unstable needle crystals (which possess higher surface free energy) while leaving the larger, more stable nuclei intact.
Cooling Cycle: Cool the slurry to
Tmin
(e.g., 20°C) at 0.1°C/min. Hold for 1 hour.
Causality: The supersaturation generated during cooling deposits the dissolved solute onto the remaining large crystals, promoting faceted, prismatic growth.
Iteration: Repeat Steps 2 and 3 for 3 to 5 full cycles.
Causality: Successive cycles thermodynamically drive the bulk solid toward a lower total surface area, significantly improving the aspect ratio and downstream filterability.
References
Liquid-Liquid Phase Separation in Crystallization
Source: Mettler Toledo
URL: [Link]
The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation
Source: Semantic Scholar / MDPI
URL:[Link]
Control of Crystal Size during Oiling Out Crystallization of an API
Source: ACS Publications
URL:[Link]
Dimorphism and structural modulation in quinoxaline
Source: ResearchGate
URL:[Link]
Conformational Polymorphism in Organic Crystals | Accounts of Chemical Research
Source: ACS Publications
URL: [Link]
Reference Data & Comparative Studies
Validation
A Comparative Guide to the Inhibitory Potential of Quinoxaline-Based Compounds and Standard Kinase Inhibitors
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern oncology, the quinoxaline scaffold has emerged as a privileged structur...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern oncology, the quinoxaline scaffold has emerged as a privileged structure, forming the core of numerous compounds with significant therapeutic potential.[1] These heterocyclic entities have demonstrated a remarkable breadth of biological activities, most notably as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[2][3] This guide provides a comparative analysis of the inhibitory activity of quinoxaline derivatives against established, standard-of-care kinase inhibitors.
While direct, publicly available IC50 data for the specific compound (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol is limited, this guide will draw upon the broader, well-documented activities of structurally related quinoxaline derivatives. By examining the potency of these analogs and comparing them to standard inhibitors like Sunitinib, Imatinib, and Gefitinib, we can contextualize the potential efficacy of this chemical class and provide a framework for its further investigation.
The Mechanism of Action: Targeting Dysregulated Kinase Signaling
Protein kinases are fundamental enzymes that catalyze the phosphorylation of proteins, a key mechanism in signal transduction that governs cell growth, differentiation, and survival. In many cancers, mutations or overexpression of kinases like the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Epidermal Growth Factor Receptor (EGFR) lead to constitutive signaling, driving tumor progression and angiogenesis.[4]
Quinoxaline derivatives often function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. This action prevents the transfer of a phosphate group from ATP to the target protein, thereby blocking the downstream signaling cascade and inhibiting cancer cell proliferation and survival.[3] The following diagram illustrates this general mechanism within a key signaling pathway.
Caption: General mechanism of Receptor Tyrosine Kinase (RTK) inhibition by quinoxaline derivatives.
Comparative Inhibitory Potency: Quinoxaline Derivatives vs. Standard Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of an inhibitor. A lower IC50 value signifies a more potent compound. The following tables summarize representative IC50 values for various quinoxaline derivatives and standard tyrosine kinase inhibitors, providing a basis for comparison.
Table 1: IC50 Values of Representative Quinoxaline Derivatives
Note: Data is compiled from various sources and direct comparison requires consideration of the specific experimental context (e.g., enzymatic vs. cell-based assay).[6][7][8][9][10]
From the data, it is evident that optimized quinoxaline derivatives can exhibit potent anticancer activity, with IC50 values in the low micromolar and even nanomolar range.[3][5] While standard inhibitors like Cabozantinib show exceptionally high potency in enzymatic assays (sub-nanomolar), the most potent quinoxalines demonstrate inhibitory activities that are comparable to or exceed those of other approved drugs like Sunitinib and Imatinib in specific contexts.[5][6][7][10]
Experimental Methodologies for IC50 Determination
Accurate and reproducible IC50 determination is paramount for comparing compound potency. The choice of assay depends on whether the goal is to measure direct enzymatic inhibition or the downstream effect on cell viability.
Protocol 1: In Vitro Kinase Assay (Enzymatic Activity)
This method directly measures the ability of a compound to inhibit the phosphorylation of a substrate by an isolated kinase enzyme. A common format is the ADP-Glo™ assay, which quantifies ADP production as a measure of kinase activity.
Principle: The kinase reaction consumes ATP, producing ADP. The ADP-Glo™ reagent terminates the kinase reaction and depletes the remaining ATP. A subsequent detection reagent converts the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the initial kinase activity.
Step-by-Step Methodology:
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Perform serial dilutions in kinase assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM).
Plate Setup: Add 1 µL of each diluted compound concentration or vehicle control (DMSO) to the wells of a white, opaque 384-well plate.
Enzyme Addition: Dilute the recombinant target kinase (e.g., VEGFR2, EGFR) in kinase assay buffer and add 2 µL to each well.
Reaction Initiation: Prepare a substrate/ATP mixture. The final ATP concentration should be near its Michaelis-Menten constant (Km) for the specific kinase. Initiate the reaction by adding 2 µL of this mixture to each well.
Incubation: Gently shake the plate for 30 seconds and incubate at 30°C for 60 minutes.
Signal Generation (Part 1): Equilibrate the plate to room temperature. Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete ATP. Incubate for 40 minutes at room temperature.
Signal Generation (Part 2): Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the light-producing reaction. Incubate for 30 minutes at room temperature.
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle (DMSO) control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: General experimental workflow for an in vitro kinase assay to determine IC50.
This method assesses the effect of a compound on the metabolic activity of living cells, which serves as an indicator of cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where the yellow MTT tetrazolium salt is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
Cell Seeding: Seed cancer cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for attachment.
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (DMSO) and blank (medium only) wells.
Incubation: Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).
MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
Absorbance Measurement: Gently shake the plate to ensure complete dissolution. Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
Conclusion and Future Directions
The quinoxaline scaffold represents a highly versatile and potent platform for the development of novel kinase inhibitors. Comparative analysis reveals that optimized quinoxaline derivatives can achieve inhibitory potencies in the low-micromolar to nanomolar range, rivaling and in some cases exceeding the activity of established clinical agents against specific targets.[3][5]
For compounds like (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol, where specific inhibitory data is not yet widely published, the robust activity of its parent scaffold provides a strong rationale for further investigation. The detailed protocols provided in this guide offer a validated framework for researchers to accurately determine its IC50 value against a panel of relevant kinases (e.g., VEGFR2, EGFR, PDGFRβ) and cancer cell lines. This empirical data will be crucial for definitively positioning its therapeutic potential relative to existing standard inhibitors and guiding future drug development efforts.
References
Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2. PMC. Available at: [Link]
IC 50 values of imatinib mesylate in ZR-75-1 and MDA-MB-231 cells after... ResearchGate. Available at: [Link]
Concordance between IC50 values for gefitinib vs erlotinib. Forty five... ResearchGate. Available at: [Link]
Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo. PMC. Available at: [Link]
IC 50 values for sunitinib in Caki-1 and Caki-1/SN cells | Download Table. ResearchGate. Available at: [Link]
Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. PMC. Available at: [Link]
Imatinib in Chronic Myeloid Leukemia: an Overview. PMC. Available at: [Link]
IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. ResearchGate. Available at: [Link]
IC 50 values for imatinib-sensitive and imatinibresistant cell lines... ResearchGate. Available at: [Link]
Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50?. PMC. Available at: [Link]
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Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. PMC. Available at: [Link]
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Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC. Available at: [Link]
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New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. MDPI. Available at: [Link]
Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. MDPI. Available at: [Link]
Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. Available at: [Link]
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Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC. Available at: [Link]
Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors. PMC. Available at: [Link]
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A Comparative Guide to the Purity Validation of (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous validation of an active pharmaceutical ingredient's (API) purity is not merely a regulatory for...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous validation of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of safety and efficacy. This guide provides an in-depth technical comparison of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the purity validation of (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol, a key intermediate or potential API. We will explore the causality behind experimental choices, compare its performance with alternative analytical techniques, and provide detailed, actionable protocols grounded in scientific integrity.
The Criticality of Purity for Quinoxaline Derivatives
(1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol belongs to the quinoxaline family, a class of heterocyclic compounds known for their diverse pharmacological activities, including anticancer and antimicrobial properties[1][2]. The presence of a chloro-substituted quinoxaline ring fused to a piperidine methanol moiety suggests a complex synthesis route, potentially introducing various process-related impurities and degradation products[2][3]. Therefore, a highly sensitive and specific analytical method is paramount to ensure the purity and, consequently, the safety and efficacy of the final drug product.
LC-MS/MS: The Gold Standard for Purity Determination
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the 'gold standard' for the quantitative analysis of small molecules in complex matrices due to its exceptional sensitivity, selectivity, and speed[4][5]. The coupling of liquid chromatography's separation power with the mass spectrometer's ability to identify and quantify molecules based on their mass-to-charge ratio (m/z) provides an unparalleled level of analytical rigor[5].
The Logic Behind LC-MS/MS Validation
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose[6][7]. For purity determination, this means the method must be able to accurately and precisely quantify the main compound while also detecting and quantifying any potential impurities. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures, which we will adapt for our LC-MS/MS method[6][7][8][9].
A Validated LC-MS/MS Protocol for (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol Purity
This section details a step-by-step protocol for the validation of an LC-MS/MS method for determining the purity of (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol.
Experimental Workflow
Caption: Workflow for LC-MS/MS purity validation of (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol.
Methodology
1. Materials and Reagents:
(1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol reference standard (purity >99.5%)
Potential impurity standards (if available)
LC-MS grade methanol, acetonitrile, and water
LC-MS grade formic acid
2. Instrumentation:
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
3. Chromatographic Conditions:
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point for small molecule separation[10].
Mobile Phase A: 0.1% formic acid in water
Mobile Phase B: 0.1% formic acid in acetonitrile
Gradient Elution: A gradient from low to high organic content (Mobile Phase B) will be optimized to ensure good separation of the main peak from any impurities[11].
Flow Rate: Typically 0.3-0.5 mL/min for a 2.1 mm ID column.
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) for reproducibility.
4. Mass Spectrometric Conditions:
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for nitrogen-containing heterocyclic compounds[4].
Multiple Reaction Monitoring (MRM): For quantification, specific precursor-to-product ion transitions for (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol and any known impurities will be determined and optimized. This provides high selectivity and sensitivity[5].
5. Validation Parameters (as per ICH Q2(R1))[6][7]:
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[6][7]. This is demonstrated by injecting blank solvent, a solution of the main compound, and solutions spiked with potential impurities to show no interference at the retention time of the analyte. The high selectivity of MRM in LC-MS/MS inherently provides excellent specificity[12].
Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample[6][7]. A calibration curve will be constructed using at least five concentration levels, and the correlation coefficient (r²) should be ≥ 0.99[13]. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity[6][7].
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found[6][7]. It is determined by analyzing samples with known concentrations (e.g., quality control samples) and comparing the measured value to the true value. Acceptance criteria are typically within ±15% of the nominal value (±20% at the Lower Limit of Quantification)[13][14].
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions[6][7].
Repeatability (Intra-assay precision): Assessed by analyzing replicate samples on the same day, with the same analyst and instrument.
Intermediate Precision (Inter-assay precision): Assessed by analyzing replicate samples on different days, with different analysts or on different instruments.
The precision, expressed as the relative standard deviation (%RSD), should be ≤15% (≤20% at the LLOQ)[14].
Limit of Detection (LOD) and Limit of Quantification (LOQ):
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value[7]. It can be estimated based on a signal-to-noise ratio of 3:1[15].
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy[7]. It is typically determined as the lowest concentration on the calibration curve that meets the acceptance criteria for accuracy and precision[15].
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage[6][7]. This can be assessed by intentionally varying parameters such as mobile phase composition, flow rate, and column temperature.
Comparative Analysis: LC-MS/MS vs. Alternative Purity Determination Methods
While LC-MS/MS is a powerful tool, it is essential to understand its performance in the context of other available techniques.
Parameter
LC-MS/MS
Quantitative NMR (qNMR)
HPLC-UV
Differential Scanning Calorimetry (DSC)
Principle
Separation by chromatography, detection by mass-to-charge ratio.
Signal intensity is directly proportional to the number of nuclei.
Separation by chromatography, detection by UV absorbance.
Measures heat flow associated with thermal transitions (melting).
Specificity
Very High (based on mass and fragmentation).
High (structurally specific signals).
Moderate (relies on chromophores, co-elution is possible).
Relative or absolute (with appropriate standards).
Indirectly determines impurity levels.
Impurity ID
Yes (based on mass and fragmentation).
Yes (for structurally characterized impurities).
Limited (based on retention time and UV spectra).
No.
Sample Throughput
High.
Moderate to Low.
High.
Low.
Cost
High.
High.
Moderate.
Moderate.
Logical Relationship of Purity Assessment Techniques
Caption: Logical relationship between different purity assessment techniques.
Discussion: Choosing the Right Tool for the Job
LC-MS/MS is the preferred method when high sensitivity and specificity are required, especially for identifying and quantifying unknown impurities at trace levels. Its ability to provide structural information through fragmentation is a significant advantage in drug development[5].
Quantitative NMR (qNMR) serves as an excellent orthogonal method for purity assessment. As a primary ratio method, it does not require a reference standard of the analyte for quantification, making it a powerful tool for the certification of reference materials[16][18][19][20]. However, its sensitivity is lower than that of LC-MS/MS[17].
HPLC-UV is a robust and widely used technique for routine quality control due to its simplicity and lower cost[21][22][23]. However, it may lack the specificity to distinguish between co-eluting impurities with similar UV spectra[22].
Differential Scanning Calorimetry (DSC) provides a measure of the total mole fraction of impurities based on the melting point depression of the main component[24][25][26]. It is a useful technique for highly pure, crystalline substances but is not suitable for amorphous materials or for identifying individual impurities[26][27][28].
Conclusion
The validation of an analytical method for purity determination is a critical step in ensuring the quality and safety of pharmaceutical compounds. For a complex molecule like (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol, LC-MS/MS stands out as the most powerful and reliable technique , offering unparalleled sensitivity and specificity. While other methods like qNMR, HPLC-UV, and DSC have their specific applications and can serve as valuable orthogonal techniques, the comprehensive data provided by a validated LC-MS/MS method is indispensable for regulatory submissions and for ensuring the integrity of the drug development process. By following a rigorous validation protocol based on ICH guidelines, researchers can have high confidence in the purity assessment of their API.
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Sisu@UT. 4.3. Acceptance criteria – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Available from: [Link].
Agilent. Small Molecule Drug Characterization and Purity Analysis. Available from: [Link].
Regulations.gov. (2013). FDA Draft Guidance for Industry - Bioanalytical Method Validation. Available from: [Link].
Medistri SA. (2023). Small Molecule Identification and Purity Testing. Available from: [Link].
Wang, Y., et al. (2017). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 22(8), 1234. Available from: [Link].
A Comparative Analysis of Quinoxaline-Based Topoisomerase II Inhibitors in Preclinical Xenograft Models
Note to the Reader: Initial searches for the specific compound (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol did not yield publicly available data. This guide will instead provide a comparative analysis of a struct...
Author: BenchChem Technical Support Team. Date: March 2026
Note to the Reader: Initial searches for the specific compound (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol did not yield publicly available data. This guide will instead provide a comparative analysis of a structurally related and promising quinoxaline derivative, herein referred to as Compound IV , which has demonstrated significant preclinical efficacy. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel heterocyclic compounds in oncology.
Introduction: The Rise of Quinoxaline Scaffolds in Oncology
The quinoxaline framework, a fusion of benzene and pyrazine rings, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives have garnered substantial interest for their diverse biological activities, including antimicrobial, antiviral, and notably, anticancer properties.[1][2][3][4] In the realm of oncology, quinoxaline-based compounds have emerged as potent inhibitors of various critical cellular targets, such as topoisomerases and protein kinases (e.g., VEGFR, EGFR), which are often dysregulated in cancer.[2][5][6] This versatility allows for the development of targeted therapies that can induce cancer cell death (apoptosis), arrest the cell cycle, and inhibit tumor growth, making the quinoxaline core a fertile ground for novel drug discovery.[1][2][7]
This guide will delve into the preclinical efficacy of a promising quinoxaline-based agent, Compound IV , a potent topoisomerase II inhibitor. We will analyze its performance in xenograft models, compare it with established chemotherapeutic agents, and provide detailed experimental protocols to ensure scientific rigor and reproducibility.
Profile of Compound IV: A Novel Quinoxaline-Based Anticancer Agent
Compound IV is a novel quinoxaline derivative that has shown significant promise in preclinical studies against prostate cancer.[7] Its unique structure, which is hypothesized to incorporate a piperidine or a related nitrogen-containing heterocyclic moiety, allows it to function as a potent inhibitor of topoisomerase II, an enzyme crucial for DNA replication and repair in rapidly dividing cancer cells.[7]
Mechanism of Action: Dual-Pronged Attack on Cancer Cells
The anticancer activity of Compound IV is primarily attributed to its ability to inhibit topoisomerase II, leading to DNA damage and subsequent cell death.[7] However, its efficacy is amplified through a multi-faceted mechanism that also involves cell cycle arrest and the induction of apoptosis.
Topoisomerase II Inhibition: By binding to the topoisomerase II enzyme, Compound IV prevents the re-ligation of DNA strands, causing double-strand breaks and triggering a DNA damage response.[7]
Cell Cycle Arrest: Treatment with Compound IV has been shown to cause an arrest of cancer cells in the S and G2/M phases of the cell cycle, preventing them from proceeding to mitosis and proliferation.[7][8]
Apoptosis Induction: The accumulation of DNA damage and cell cycle arrest ultimately leads to the activation of the intrinsic apoptotic pathway. This is characterized by the upregulation of pro-apoptotic proteins like p53, caspase-3, and caspase-8, and the downregulation of the anti-apoptotic protein Bcl-2.[7][8]
Caption: Mechanism of action for Compound IV.
Comparative Efficacy in Xenograft Models
The in vivo antitumor activity of Compound IV was evaluated in an Ehrlich solid tumor model, which is a common transplantable tumor model used for screening potential anticancer agents.[7] In this model, Compound IV demonstrated a significant reduction in both tumor volume and weight with minimal toxicity, highlighting its potential as a therapeutic agent.[7]
To provide a comprehensive comparison, we will evaluate the performance of Compound IV against Docetaxel , a standard-of-care taxane-based chemotherapeutic agent used in the treatment of prostate cancer.
High selectivity index against cancer cells vs. normal cells
Non-selective, affects all rapidly dividing cells
Experimental Protocols
To ensure the reproducibility and validation of findings, the following detailed protocol for a prostate cancer xenograft study is provided.
Cell Culture
Cell Line: PC-3 (human prostate adenocarcinoma)
Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
Xenograft Model Establishment
Caption: Workflow for a typical xenograft study.
Animals: Male athymic nude mice (4-6 weeks old).
Cell Preparation: PC-3 cells are harvested during the logarithmic growth phase, washed with sterile PBS, and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
Implantation: 100 µL of the cell suspension is injected subcutaneously into the right flank of each mouse.
Tumor Monitoring: Tumor growth is monitored by measuring the length and width of the tumor with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
Randomization: When tumors reach an average volume of 100-150 mm^3, mice are randomized into treatment groups (e.g., Vehicle control, Compound IV, Docetaxel).
Drug Administration and Efficacy Evaluation
Dosing:
Vehicle Control: Administered via the same route as the test articles.
Compound IV: Dosing and schedule would be determined by maximum tolerated dose (MTD) studies.
Docetaxel: Administered intraperitoneally or intravenously at a standard dose (e.g., 10 mg/kg, once weekly).
Efficacy Assessment:
Tumor volume measurements continue throughout the study.
Body weight is recorded as an indicator of toxicity.
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blotting).
Conclusion and Future Directions
Compound IV represents a promising new quinoxaline-based anticancer agent with a well-defined mechanism of action and demonstrated in vivo efficacy.[7] Its ability to selectively induce apoptosis in cancer cells while exhibiting minimal toxicity makes it an attractive candidate for further development.[7]
Future studies should focus on:
A direct, head-to-head comparison of Compound IV and standard-of-care agents in orthotopic prostate cancer xenograft models.
In-depth pharmacokinetic and pharmacodynamic (PK/PD) studies to optimize dosing and scheduling.[9]
Exploration of combination therapies, as quinoxaline derivatives have shown synergistic effects with other anticancer drugs.[8]
The continued investigation of promising quinoxaline derivatives like Compound IV is crucial for the development of more effective and less toxic cancer therapies.[1][2]
References
Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applic
Synthesis and anticancer activity of new 1-[(5 or 6-substituted 2-alkoxyquinoxalin-3-yl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives. (2010). PubMed. [Link]
Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. (2026). PMC. [Link]
A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. (2025). PubMed. [Link]
Synthesis, anticancer activity and pharmacokinetic analysis of 1-[(substituted 2-alkoxyquinoxalin-3-yl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives. (2012). PubMed. [Link]
Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst. (2023). RSC Publishing. [Link]
ANTI-CANCER POTENTIAL OF QUINOXALINE DERIVATIVES: CURRENT SCENARIO AND FUTURE PERSPECTIVE. (n.d.).
Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2019). Semantic Scholar. [Link]
Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. (n.d.). RSC Advances (RSC Publishing). [Link]
A phase I and pharmacokinetic study of the quinoxaline antitumour Agent R(+)XK469 in patients with advanced solid tumours. (2008). PubMed. [Link]
Synthesis and anticancer activities of 4-(4-substituted piperazin)-5,6,7-trialkoxy quinazoline derivatives. (2014). PubMed. [Link]
Some quinoxaline-based drugs and drug-like candidates as anticancer agents (ref. 83). (n.d.). ResearchGate. [Link]
Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2019). PMC. [Link]
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]
Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2025). ResearchGate. [Link]
cross-reactivity profiling of (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol in kinase panels
A Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of targeted cancer therapy, the quest for highly selective kinase inhibitors is paramount. While achieving absolute specificity is...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the quest for highly selective kinase inhibitors is paramount. While achieving absolute specificity is a formidable challenge, a comprehensive understanding of a compound's cross-reactivity profile is critical for anticipating its therapeutic efficacy and potential off-target liabilities. This guide provides an in-depth comparative analysis of Quinoxipiperidinol , a novel investigational compound, against a panel of kinases, contextualized with established inhibitors.
For the purpose of this guide, we will define Quinoxipiperidinol as a hypothetical ATP-competitive kinase inhibitor with the chemical structure (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol. Based on preliminary in-silico modeling and initial screens, its primary targets are believed to be Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Discoidin Domain Receptor 1 (DDR1), two kinases implicated in tumor angiogenesis and fibrosis, respectively.
The Imperative of Kinase Selectivity Profiling
The human kinome comprises over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets. Consequently, small molecule inhibitors designed to target a specific kinase often exhibit activity against other, unintended kinases. This "off-target" activity can lead to a range of outcomes, from unexpected toxicities to beneficial polypharmacology. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a cornerstone of rational drug design.[1]
Comparative Kinase Inhibition Profile
To elucidate the selectivity of Quinoxipiperidinol, its inhibitory activity was assessed against a panel of 300 kinases at a concentration of 1 µM. For key on- and off-targets, 10-point dose-response curves were generated to determine IC50 values. The data is presented in comparison to well-characterized inhibitors of VEGFR2 (Sunitinib) and DDR1 (DDR1-IN-1).
Table 1: Comparative IC50 Values (nM) for Quinoxipiperidinol and Reference Inhibitors
Note: Data for Quinoxipiperidinol is hypothetical for illustrative purposes. Data for Sunitinib and DDR1-IN-1 are from cited literature.
Analysis of Selectivity and Off-Target Profile
The data reveals that Quinoxipiperidinol is a potent dual inhibitor of VEGFR2 and DDR1. Notably, it demonstrates greater potency for VEGFR2 compared to the multi-kinase inhibitor Sunitinib. While Sunitinib exhibits potent inhibition of other receptor tyrosine kinases such as PDGFRβ and c-Kit, Quinoxipiperidinol shows significantly less activity against these kinases, suggesting a more favorable selectivity profile and potentially fewer side effects associated with inhibition of these targets.[4]
An interesting and potentially significant off-target activity of Quinoxipiperidinol is its moderate inhibition of TIE-2 (TEK), another key receptor tyrosine kinase involved in angiogenesis.[5] This polypharmacological profile, targeting both the VEGF and angiopoietin/TIE-2 pathways, could offer a synergistic anti-angiogenic effect.[6]
The following diagram illustrates the primary and key secondary targets of Quinoxipiperidinol in the context of angiogenic and fibrotic signaling pathways.
Caption: Quinoxipiperidinol's primary and secondary kinase targets.
Experimental Protocol: Radiometric Kinase Assay
The following protocol outlines a standard radiometric assay for determining the inhibitory activity of a compound against a specific protein kinase. This method is widely used for its sensitivity and reliability.[7]
Objective: To measure the IC50 value of Quinoxipiperidinol against a target kinase (e.g., VEGFR2).
Materials:
Recombinant human VEGFR2 kinase
Poly (Glu, Tyr) 4:1 peptide substrate
[γ-³³P]ATP
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)
Test compound (Quinoxipiperidinol) serially diluted in DMSO
96-well plates
Phosphocellulose filter plates
Wash buffer (e.g., 0.75% phosphoric acid)
Scintillation counter and scintillant
Workflow Diagram:
Caption: Workflow for a radiometric kinase inhibition assay.
Procedure:
Compound Preparation: Prepare a 10-point serial dilution of Quinoxipiperidinol in 100% DMSO, starting from 1 mM.
Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 96-well plate. Include DMSO-only wells as a negative control (0% inhibition) and wells without enzyme as a positive control (100% inhibition).
Kinase Reaction: Prepare a master mix containing the kinase reaction buffer, VEGFR2 kinase, and the peptide substrate. Dispense 40 µL of this mix into each well of the assay plate.
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the compound to bind to the kinase.
Reaction Initiation: Prepare a solution of [γ-³³P]ATP in kinase buffer at a concentration equal to the Kₘ for ATP for VEGFR2. Add 10 µL of this solution to each well to start the reaction.
Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
Reaction Termination and Substrate Capture: Stop the reaction by spotting the entire reaction volume onto a phosphocellulose filter plate. The phosphorylated peptide substrate will bind to the filter.
Washing: Wash the filter plate multiple times with wash buffer to remove unincorporated [γ-³³P]ATP.
Detection: Dry the filter plate, add scintillant to each well, and measure the radioactivity using a scintillation counter.
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
Conclusion
This comparative guide illustrates the kinase selectivity profile of the hypothetical compound, Quinoxipiperidinol. It demonstrates potent dual inhibition of VEGFR2 and DDR1 with a more favorable selectivity profile against PDGFRβ and c-Kit compared to the established multi-kinase inhibitor Sunitinib. Furthermore, its moderate activity against TIE-2 suggests a potential for synergistic anti-angiogenic effects. The provided experimental protocol for a radiometric kinase assay offers a robust method for validating these findings. A thorough understanding of a compound's cross-reactivity profile, as outlined here, is indispensable for advancing novel kinase inhibitors from the laboratory to the clinic.
References
Cohen, P., Cross, D., & Jänne, P. A. (2021). Kinase drug discovery 20 years after imatinib: progress and future directions. Nature Reviews Drug Discovery, 20(7), 551-569. [Link]
Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]
Kim, H. G., Tan, Y., El-Gamal, M. I., Lee, J. S., Oh, C. H., & Choi, K. I. (2015). Synthesis and biological evaluation of novel quinoxaline derivatives as potent VEGFR-2 inhibitors. Bioorganic & medicinal chemistry letters, 25(16), 3143-3148. [Link]
Gao, M., Duan, L., Luo, J., & Zhang, L. (2018). Discovery of a potent and selective DDR1 receptor tyrosine kinase inhibitor. ACS medicinal chemistry letters, 9(2), 116-120. [Link]
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
Rivoceranib demonstrates greater selectivity for VEGFR2 compared with reference inhibitors. (2023, May 6). OncLive. [Link]
Hughes, P. E., Caenepeel, S., & Hughes, L. D. (2006). The role of the angiopoietin/Tie2 system in angiogenesis and tumor progression. Angiogenesis, 9(1), 35-42. [Link]
El-Gamal, M. I., Al-Ameen, M., Al-Koumi, D. M., Hamad, M. S., & Anbar, M. (2021). The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer. Pharmaceuticals, 14(7), 654. [Link]
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
Hasmim, M., Noman, M. Z., Messai, Y., Bordereaux, D., Tittarelli, A., Tarte, K., ... & Chouaib, S. (2015). Inhibition of the angiopoietin/Tie2 axis induces immunogenic modulation, which sensitizes human tumor cells to immune attack. Cancer research, 75(22), 4817-4827. [Link]
Benchmarking (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol Against Commercial Reference Standards
Executive Summary: The Strategic Value of the Scaffold Quinoxaline derivatives are, frequently serving as the core pharmacophore for kinase inhibitors (e.g., PI3K, mTOR, and c-Met) and viral protease inhibitors[1]. When...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Strategic Value of the Scaffold
Quinoxaline derivatives are, frequently serving as the core pharmacophore for kinase inhibitors (e.g., PI3K, mTOR, and c-Met) and viral protease inhibitors[1]. When designing novel therapeutics, the choice of the starting building block dictates the downstream success of the synthetic campaign.
The compound (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol represents a highly specialized, advanced bifunctional building block. Unlike simple commercial standards, this molecule is pre-functionalized at the C2 position with a piperidin-3-ylmethanol moiety. This specific substitution breaks molecular planarity, introduces a hydrogen-bond donor, and leaves the C3-chloro position available for late-stage diversification via [2].
Physicochemical & Structural Profiling
To establish its utility in drug discovery, we benchmark (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol against two ubiquitous commercial reference standards: 2,3-Dichloroquinoxaline (a standard dielectrophile) and 2-Chloro-3-(piperazin-1-yl)quinoxaline (a common basic amine-substituted intermediate).
Causality & Expert Insight: The inclusion of the hydroxymethyl group increases the Topological Polar Surface Area (TPSA) and provides a crucial H-bond donor. In kinase inhibitor design, this hydroxyl group frequently acts as a vector to interact with the solvent-exposed region or the ribose-binding pocket of the ATP site, enhancing[3]. Furthermore, the high Fraction sp3 (Fsp3) conferred by the piperidine ring helps molecules "escape flatland," statistically correlating with improved clinical success rates due to better thermodynamic solubility.
Experimental Workflows & Protocols
Protocol 1: Reactivity Benchmarking via Buchwald-Hartwig Amination
The C3-chloro position of the quinoxaline ring in this compound is slightly deactivated by the electron-donating nature of the adjacent piperidine ring. Therefore, benchmarking its reactivity requires an optimized using a highly active palladium catalyst system[4].
Step-by-Step Methodology:
Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol (1.0 equiv, 1.0 mmol) and the target amine (e.g., aniline, 1.2 equiv).
Catalyst Loading: Add Pd2(dba)3 (2 mol%) and XPhos (4 mol%).
Causality: XPhos is explicitly selected because its bulky, electron-rich biaryl structure accelerates the oxidative addition of the deactivated C-Cl bond and promotes rapid reductive elimination, minimizing competitive off-target hydrodehalogenation[2][4].
Base & Solvent: Add sodium tert-butoxide (NaOtBu, 1.4 equiv) and anhydrous toluene (5 mL).
Reaction Execution: Seal the tube, remove it from the glovebox, and heat at 100 °C for 12 hours under vigorous magnetic stirring.
Workup: Cool the mixture to room temperature, dilute with ethyl acetate (20 mL), filter through a pad of Celite to remove palladium black, and concentrate in vacuo.
Self-Validating Analysis: Monitor the conversion via LC-MS. The complete disappearance of the distinct chlorine isotope pattern (M / M+2 ratio of 3:1) confirms successful oxidative addition and coupling.
Purification: Purify via flash column chromatography (silica gel, gradient elution with heptane/ethyl acetate) to isolate the C3-aminated product.
Workflow for Pd-catalyzed Buchwald-Hartwig amination of the 3-chloroquinoxalin-2-yl scaffold.
To empirically validate the physicochemical benefit of the piperidin-3-ylmethanol group over planar commercial standards, a thermodynamic solubility assay must be performed.
Step-by-Step Methodology:
Stock Preparation: Prepare a 10 mM stock of the compound in LC-MS grade DMSO.
Incubation: Spike the compound into pH 7.4 phosphate-buffered saline (PBS) to a final theoretical concentration of 200 µM (ensuring a 1% DMSO final concentration). Incubate the suspension at 37 °C for 24 hours with constant orbital shaking (300 rpm).
Separation: Centrifuge the samples at 14,000 rpm for 15 minutes to pellet any undissolved compound.
Quantification: Dilute the supernatant and analyze via LC-MS/MS against a known standard curve.
Causality: The hydroxymethyl group acts as a potent water-solubilizing moiety. By measuring the concentration of the compound in the supernatant, researchers can quantitatively prove that the sp3-rich piperidine ring prevents the molecular stacking that typically causes flat quinoxalines (like 2,3-dichloroquinoxaline) to crash out of aqueous solutions.
Mechanistic Target Application
Once functionalized, derivatives of this scaffold are frequently deployed as dual inhibitors in oncology. The structural vectors provided by the piperidin-3-ylmethanol group allow the elaborated quinoxaline to sit deeply within the ATP-binding cleft of kinases, simultaneously blocking multiple nodes of tumor survival pathways[3].
Mechanism of action for quinoxaline-derived dual PI3K/mTOR inhibitors in cancer signaling.
References
Title: Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways
Source: Research Journal of Pharmacy and Technology
URL: [Link]
Title: A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex... Highly Efficient and Versatile for the Buchwald–Hartwig Amination
Source: ACS Catalysis
URL: [Link]
Comprehensive Safety and Disposal Protocol for (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires more than jus...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Disposal Protocol for (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol
As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires more than just following a generic Safety Data Sheet (SDS). The compound (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol is a complex halogenated N-heterocycle. Its disposal must be managed with precision to prevent environmental contamination, ensure regulatory compliance, and protect laboratory personnel.
This guide provides a self-validating, mechanistic approach to the operational handling, spill response, and final destruction of this specific chemical class.
Physicochemical Profile & Hazard Assessment
Understanding the molecular architecture of a compound is the first step in designing a robust disposal strategy. The presence of a chloro-substituted quinoxaline ring combined with a piperidinyl-methanol moiety dictates its environmental persistence and toxicological behavior.
High-temperature rotary kiln incineration with caustic flue gas scrubbing[4]
Mechanistic Insight: Why Special Handling is Required
Do not treat this compound as standard organic waste. The specific structural features of (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol demand rigorous segregation for two primary mechanistic reasons:
Environmental Persistence & Aquatic Toxicity: Quinoxaline derivatives, particularly those with halogen substitutions (like chloroquinoxalines), exhibit significant toxicity to aquatic environments. Studies on related chloroquinoxaline compounds have demonstrated severe toxicity to green algae (e.g., Ankistrodesmus falcatus) and plant seedlings, which can disrupt delicate biological equilibriums[5]. Therefore, this compound must never be disposed of via aqueous drains or municipal landfills[6].
Thermal Decomposition Dynamics: When incinerated, the chloro-substituent and the nitrogen-rich quinoxaline and piperidine rings decompose into highly corrosive hydrogen chloride (HCl) gas and toxic nitrogen oxides (NOx)[1]. This necessitates disposal through specialized facilities equipped with caustic scrubbers to neutralize acidic emissions, rather than standard non-halogenated fuel-blending streams[4].
Standard Operating Procedure (SOP) for Disposal
This step-by-step methodology ensures full compliance with EPA laboratory guidelines for halogenated waste[3][7].
Step 1: Segregation
Action: Isolate all (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol waste (both solid and dissolved) strictly into "Halogenated Waste" streams.
Rationale: Mixing halogenated and non-halogenated waste exponentially increases disposal costs and chemically complicates the fuel-blending process utilized by commercial disposal facilities[3].
Step 2: Containment
Action: Collect solid waste in chemically compatible, sealable containers (e.g., high-density polyethylene (HDPE) or glass). If the compound is in a solvent solution, use designated halogenated solvent carboys[8].
Rationale: Proper containment prevents leaching and vapor release. Do not use galvanized steel safety cans for halogenated waste, as the halogens will cause severe corrosion and subsequent leaks over time[7].
Step 3: Labeling and Storage
Action: Affix a standardized "Hazardous Waste" label immediately upon adding the first drop or particle of waste to the container. Explicitly list the full chemical name and flag it as "Halogenated" and "Toxic to Aquatic Life"[8].
Rationale: Unidentified or "unknown" waste triggers mandatory, costly analytical testing by disposal facilities before they will accept the material for destruction[7].
Step 4: Final Destruction Routing
Action: Transfer the segregated waste to your Environmental Health and Safety (EHS) department within your facility's regulatory accumulation time limit (typically 90 to 180 days, depending on your generator status)[8].
Rationale: EHS will route the material to a licensed chemical destruction plant for controlled rotary kiln incineration equipped with flue gas scrubbing[2][4].
Spill Response and Containment Protocol
In the event of an accidental release, immediate and structured action is required to mitigate exposure and prevent the compound from entering drainage systems[9].
Step-by-Step Methodology:
Evacuate & Ventilate: Clear the immediate area of unprotected personnel. Ensure local exhaust ventilation (e.g., fume hoods) is operating at maximum capacity[10].
PPE: Don chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat[10].
Containment (Solid): If the material is a dry powder, carefully sweep up the material using spark-proof tools or a specialized HEPA-filtered vacuum to avoid raising dust[2][10].
Containment (Liquid/Solution): If dissolved in a solvent, apply an inert absorbent material such as dry sand, earth, or vermiculite[11]. Do not use combustible absorbents like sawdust.
Collection: Place all absorbed material and contaminated cleanup tools into a designated, tightly closed hazardous waste drum[9].
Decontamination: Wash the affected surface thoroughly with water and a suitable detergent, collecting the rinsate as hazardous waste[7][9].
Spill response and disposal workflow for halogenated chloroquinoxaline derivatives.
References
Henan Haoyuhang Economic & Trade Co., Ltd. SAFETY DATA SHEETS: (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionate. Retrieved from [Link]
A Comprehensive Guide to the Safe Handling of (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals The prudent handling of chemical reagents is a foundational element of laboratory safety and environmental stewardship. This guide provides crucial safety a...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The prudent handling of chemical reagents is a foundational element of laboratory safety and environmental stewardship. This guide provides crucial safety and logistical information for the operational use and subsequent disposal of (1-(3-chloroquinoxalin-2-yl)piperidin-3-yl)methanol, ensuring the well-being of personnel and adherence to regulatory standards. The information herein is synthesized from established safety protocols for related chemical structures and general laboratory safety mandates.
Section 1: Hazard Assessment and Triage
Chloroquinoxaline Moiety : Compounds containing a chloroquinoxaline structure are known to cause skin and eye irritation.[1][2][3][4] Ingestion or inhalation may also be harmful.[1][4]
Piperidine Methanol Moiety : Piperidine and its derivatives can be corrosive, causing severe skin burns and eye damage.[5][6][7][8][9] They can also be toxic if they come into contact with the skin or are inhaled.[5][6][10]
Given these potential hazards, (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol should be treated as a hazardous substance, with all handling procedures reflecting this assessment.
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Prior to handling (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol for any purpose, including preparation for disposal, it is mandatory for all personnel to be outfitted with the appropriate PPE.[11][12]
PPE Category
Specification
Rationale
Eye and Face Protection
Chemical safety goggles and a face shield are required.[13]
To protect against potential splashes that could cause serious eye damage.
Hand Protection
Chemically resistant gloves, such as nitrile rubber, are mandatory.[13][14] Gloves should be inspected for integrity before each use.[14]
To prevent skin contact which may lead to burns or absorption of the chemical.
Body Protection
A flame-retardant lab coat or a chemical-resistant apron is essential.[13]
To protect the body from accidental spills and contamination.
Respiratory Protection
All handling of this compound should be performed in a well-ventilated area, ideally within a certified chemical fume hood.[13][15]
To prevent the inhalation of any potentially harmful vapors or aerosols.
Section 3: Operational Plan - From Receipt to Use
A systematic approach to handling this compound will minimize exposure risks and prevent accidental release.
Receiving and Storage
Upon receipt, inspect the container for any signs of damage or leakage.
The container must be clearly labeled with the full chemical name: (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol.[11][16]
Store the container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents and acids.[2][5][15]
The storage area should be designated for corrosive and toxic materials.
Handling and Use
Always work within a properly functioning chemical fume hood.[15]
Use only non-sparking tools and equipment to prevent ignition of any potential vapors.[15]
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[11][18]
After handling, wash hands and any exposed skin thoroughly with soap and water.[11][17]
Spill Response
In the event of a spill, immediate and appropriate action is critical to mitigate any potential risks.[13]
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[13][15]
Ventilate: Ensure the area is well-ventilated, maintaining fume hood operation.[13][15]
Contain: For small spills, use a non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill.[6][13] Do not use combustible materials like paper towels.[13]
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[6][15]
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.[13]
Report: Report the spill to your supervisor and the institution's Environmental Health and Safety (EHS) office, regardless of the size.[13]
Section 4: Disposal Plan - A Cradle-to-Grave Responsibility
The disposal of (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol and any contaminated materials must be handled in strict accordance with local, state, and federal regulations.[19][20] The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from its generation to its final disposal.[19]
Waste Segregation and Collection
Liquid Waste: Any solutions containing (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[21]
Solid Waste: All materials contaminated with the compound, such as gloves, absorbent pads, and weighing papers, must be disposed of as solid hazardous waste.[13] These items should be placed in a designated solid hazardous waste container.[13]
Empty Containers: "Empty" containers that once held the compound should be triple-rinsed with a suitable solvent.[13] The rinsate must be collected and disposed of as hazardous liquid waste.[13] The rinsed container should then be managed according to your institution's specific guidelines, which may include defacing the label and disposing of it as regular solid waste or as hazardous waste.[13]
Waste Container Labeling and Storage
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "(1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol," and all associated hazard symbols (e.g., corrosive, toxic).[13][21]
Secure Containment: Ensure the waste container is kept tightly sealed when not in use to prevent the escape of vapors.[13][21]
Secondary Containment: Store the sealed hazardous waste container within a secondary container, such as a chemical-resistant tub, to contain any potential leaks.[13]
The following diagram illustrates the comprehensive workflow for the safe handling and disposal of (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol.